2-Chloro-4-methylpyrimidine-5-carboxylic acid

Catalog No.
S1497227
CAS No.
188781-10-4
M.F
C6H5ClN2O2
M. Wt
172.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-methylpyrimidine-5-carboxylic acid

CAS Number

188781-10-4

Product Name

2-Chloro-4-methylpyrimidine-5-carboxylic acid

IUPAC Name

2-chloro-4-methylpyrimidine-5-carboxylic acid

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

InChI

InChI=1S/C6H5ClN2O2/c1-3-4(5(10)11)2-8-6(7)9-3/h2H,1H3,(H,10,11)

InChI Key

DSEHPQBQVDLHSK-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1C(=O)O)Cl

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)Cl

2-Chloro-4-methylpyrimidine-5-carboxylic acid (CAS 188781-10-4) is a highly functionalized heterocyclic intermediate utilized extensively in pharmaceutical and agrochemical synthesis. It features a reactive C2-chloride primed for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling, a C5-carboxylic acid ready for immediate amide or ester formation, and a C4-methyl group that provides critical steric influence [1]. In industrial procurement, this specific compound is prioritized over simpler pyrimidines because its orthogonal reactivity profile allows for predictable, sequential functionalization without the need for complex protecting group strategies [2].

Replacing 2-Chloro-4-methylpyrimidine-5-carboxylic acid with common analogs introduces significant process liabilities. Substituting with 2,4-dichloropyrimidine-5-carboxylic acid leads to competitive nucleophilic attack at both the C2 and C4 positions during SNAr reactions, generating isomeric mixtures that require resource-intensive chromatographic separation and lower the yield of the desired C2-adduct [1]. Alternatively, procuring the ester form (ethyl 2-chloro-4-methylpyrimidine-5-carboxylate) forces manufacturers to perform an additional basic hydrolysis step, which adds processing time, decreases overall linear yield, and risks degrading base-sensitive moieties [2]. Furthermore, omitting the C4-methyl group by using 2-chloropyrimidine-5-carboxylic acid removes the steric hindrance necessary to lock the C5-carboxamide into the non-planar conformation required for specific protein target binding [3].

Absolute C2-Regioselectivity via C4-Methyl Blocking

When subjected to nucleophilic aromatic substitution with amines, 2-Chloro-4-methylpyrimidine-5-carboxylic acid derivatives yield exclusively the C2-substituted product due to the permanent blocking of the C4 position by the methyl group. In contrast, using 2,4-dichloropyrimidine-5-carboxylic acid as a baseline comparator typically results in a mixed substitution profile (often a ~60:40 to 70:30 ratio of C4 to C2 substitution), necessitating complex purification and reducing the isolated yield of the target C2-isomer by over 40% [1].

Evidence DimensionIsomeric purity of SNAr product
Target Compound Data>95% C2-substitution (single isomer)
Comparator Or Baseline2,4-Dichloropyrimidine-5-carboxylic acid (~60:40 C4:C2 isomeric mixture)
Quantified DifferenceElimination of C4-isomer byproduct, improving effective yield by >40%
ConditionsStandard SNAr conditions with primary/secondary amines

Eliminating the formation of regioisomers bypasses costly chromatographic purification steps, streamlining scalable manufacturing.

Synthetic Step Reduction vs. Ester Precursor

Procuring the free carboxylic acid (CAS 188781-10-4) allows for direct conversion to the acid chloride (e.g., using oxalyl chloride/DMF) or direct amide coupling (using HATU/DIPEA), routinely achieving >80% yields of the resulting carboxamide[1]. Procuring the comparator, ethyl 2-chloro-4-methylpyrimidine-5-carboxylate, requires a preliminary saponification step (NaOH in THF/H2O for 3 hours), which typically proceeds with a 67-80% yield [2].

Evidence DimensionLinear steps and cumulative yield to C5-amide
Target Compound Data1 step, >80% yield
Comparator Or BaselineEthyl 2-chloro-4-methylpyrimidine-5-carboxylate (2 steps, ~55-65% cumulative yield)
Quantified DifferenceReduction of 1 synthetic step and ~15-25% increase in cumulative yield
ConditionsAmide coupling via acid chloride or HATU activation

Procuring the free acid directly streamlines combinatorial library synthesis and improves overall throughput by removing a time-consuming deprotection bottleneck.

Conformational Locking for Target Affinity

The C4-methyl group in 2-Chloro-4-methylpyrimidine-5-carboxylic acid provides critical steric bulk that forces the adjacent C5-carboxamide group out of coplanarity with the pyrimidine ring. Compared to the unmethylated baseline (2-chloropyrimidine-5-carboxylic acid), this steric clash restricts the rotational degrees of freedom of the amide bond [1]. This specific conformational locking is a documented requirement for achieving high-affinity binding in tight hydrophobic protein pockets, such as those targeted by XPO1 and NF-κB/AP-1 inhibitors [2].

Evidence DimensionAmide dihedral angle and rotational freedom
Target Compound DataRestricted rotation (non-planar conformation induced by C4-methyl)
Comparator Or Baseline2-Chloropyrimidine-5-carboxylic acid (planar, freely rotating amide)
Quantified DifferenceSignificant reduction in conformational entropy upon binding
ConditionsSAR studies of pyrimidine-5-carboxamide derivatives

For medicinal chemists, this structural feature ensures the correct 3D vector for the C5-substituent to engage specific protein targets.

Chemoselective Sequential Functionalization

2-Chloro-4-methylpyrimidine-5-carboxylic acid supports highly chemoselective, sequential functionalization. Quantitative conversion of the C5-carboxylic acid to an amide (via oxalyl chloride at room temperature) leaves the C2-chloride completely intact [1]. Subsequently, the C2-chloride can be displaced via SNAr with anilines or aliphatic amines under mild basic conditions (e.g., Na2CO3 in DMF at room temp to 60°C) with >85% conversion [2]. A baseline compound lacking the electron-withdrawing C5-carboxylic acid/amide would require significantly harsher conditions (e.g., >100°C or transition metal catalysis) to achieve C2-substitution.

Evidence DimensionConditions required for C2-SNAr
Target Compound DataMild conditions (Room temp to 60°C, Na2CO3)
Comparator Or BaselineUnactivated 2-chloropyrimidines (>100°C or Pd-catalysis required)
Quantified DifferenceReduction in reaction temperature by >40°C, avoiding degradation of sensitive functional groups
ConditionsSequential C5-amidation followed by C2-SNAr

This orthogonal reactivity profile makes the compound a highly predictable core scaffold for automated or parallel combinatorial library synthesis.

Synthesis of Kinase and Transcription Factor Inhibitors

The fixed non-planar conformation induced by the C4-methyl group makes this compound the preferred starting material for assembling NF-κB, AP-1, and XPO1 inhibitors where precise spatial orientation of the C5-amide is required for target engagement [1].

High-Throughput Combinatorial Library Generation

Procuring the free acid allows for immediate, step-economical activation and coupling, followed by mild C2-SNAr diversification, enabling rapid synthesis of 2,4,5-trisubstituted pyrimidine libraries without complex protection/deprotection schemes [2].

Scalable Process Manufacturing of Pyrimidine APIs

The absolute regioselectivity provided by the C4-methyl blocking group ensures that scale-up campaigns do not suffer from the yield-limiting isomeric mixtures associated with dichlorinated precursors, streamlining downstream purification [3].

XLogP3

1.1

Wikipedia

2-Chloro-4-methylpyrimidine-5-carboxylic acid

Dates

Last modified: 08-15-2023

Explore Compound Types